molecular formula C11H15FN2O4S B11604724 Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate

Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate

Cat. No.: B11604724
M. Wt: 290.31 g/mol
InChI Key: HCTSFJVURHKRCD-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate is an organic compound that features a tert-butyl ester group, a fluorophenyl group, and a sulfonyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The hydrazine moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Products include sulfonic acids or sulfonates.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl ester group can improve its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate
  • Tert-butyl 2-[(4-chlorophenyl)sulfonyl]hydrazinecarboxylate
  • Tert-butyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate

Uniqueness

Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved efficacy and selectivity.

Properties

Molecular Formula

C11H15FN2O4S

Molecular Weight

290.31 g/mol

IUPAC Name

tert-butyl N-[(4-fluorophenyl)sulfonylamino]carbamate

InChI

InChI=1S/C11H15FN2O4S/c1-11(2,3)18-10(15)13-14-19(16,17)9-6-4-8(12)5-7-9/h4-7,14H,1-3H3,(H,13,15)

InChI Key

HCTSFJVURHKRCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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